molecular formula C22H19ClN2O4S B15090747 Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B15090747
M. Wt: 442.9 g/mol
InChI Key: LGKVXSVUVIWQEJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzoic acid, p-toluidine, and thiophene derivatives. The synthesis process may involve:

    Amidation: Formation of amide bonds between 4-chlorobenzoic acid and p-toluidine.

    Carbamoylation: Introduction of the carbamoyl group to the thiophene ring.

    Esterification: Formation of the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate: Lacks the p-tolylcarbamoyl group.

    Methyl 2-(4-methylbenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate: Substitutes the 4-chlorobenzamido group with a 4-methylbenzamido group.

Uniqueness

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C22H19ClN2O4S/c1-12-4-10-16(11-5-12)24-20(27)18-13(2)17(22(28)29-3)21(30-18)25-19(26)14-6-8-15(23)9-7-14/h4-11H,1-3H3,(H,24,27)(H,25,26)

InChI Key

LGKVXSVUVIWQEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC)C

Origin of Product

United States

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